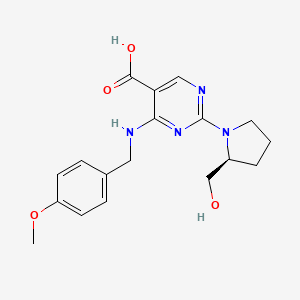

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid

Description

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid (CAS: 2250242-42-1) is a pyrimidine derivative with a molecular formula of C₁₈H₂₂N₄O₄ and a molecular weight of 358.39 g/mol . It features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-methoxybenzylamino moiety on the pyrimidine core. This compound is classified as a pharmaceutical intermediate and is stored under controlled conditions (2–8°C, dry, dark) to maintain stability. Its hazard profile includes warnings for oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .

Properties

IUPAC Name |

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBLCWBBKFBHQF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@H]3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid, also known by its CAS number 330785-84-7, is a pyrimidine-based compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antibacterial and anticancer properties, as well as structure-activity relationships (SAR) that elucidate its pharmacological profile.

The compound's molecular characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 392.8 g/mol |

| Molecular Formula | C18H21ClN4O4 |

| Melting Point | 137 - 139 °C |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 8 |

| Topological Polar Surface Area | 108 Ų |

| Complexity | 500 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against various bacterial strains:

-

Gram-positive bacteria :

- Bacillus subtilis: MIC = 75 µg/mL

- Enterococcus faecalis: MIC = 125 µg/mL

-

Gram-negative bacteria :

- Escherichia coli: MIC < 125 µg/mL

- Pseudomonas aeruginosa: MIC = 150 µg/mL

These findings suggest that the compound exhibits a robust antibacterial profile, particularly against Gram-positive bacteria, which are often more susceptible to such agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study demonstrated that it exhibited cytotoxic effects in various cancer cell lines, outperforming traditional chemotherapeutics in certain assays. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation in tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring and the introduction of various substituents have been shown to affect potency significantly. For instance:

- Electron-withdrawing groups enhance the compound's ability to interact with biological targets.

- Hydroxymethyl and methoxy groups contribute to improved solubility and bioavailability.

A quantitative structure-activity relationship (QSAR) model has been developed to predict the biological activity based on structural features, revealing that specific molecular descriptors correlate with increased potency against cancer cells .

Case Studies

- Study on Antibacterial Efficacy : In a controlled study comparing several pyrimidine derivatives, this compound demonstrated superior antibacterial activity compared to structurally similar analogs, indicating its potential as a lead compound for further development .

- Cancer Cell Line Testing : In vitro testing on FaDu hypopharyngeal tumor cells showed that this compound induced apoptosis at lower concentrations than standard chemotherapeutic agents like bleomycin, suggesting it may be a viable candidate for cancer therapy .

Scientific Research Applications

Structure and Mechanism of Action

The compound features a pyrimidine core substituted with a hydroxymethylpyrrolidine moiety and a methoxybenzyl group. The structural configuration allows for specific interactions with biological targets, particularly enzymes involved in cell signaling pathways.

Enzyme Inhibition

Research has shown that derivatives of the hydroxymethylpyrrolidine scaffold can act as potent inhibitors of sphingosine kinases (SphK1 and SphK2), which are critical in the metabolism of sphingosine and sphingosine-1-phosphate (S1P) signaling pathways. For instance, a study identified that modifications to the lipophilic tail of similar compounds improved their inhibitory potency against these kinases, demonstrating the importance of structural optimization for enhancing biological activity .

The compound has been evaluated for its biological activity through various assays:

- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit significant antibacterial and antifungal properties against strains like Staphylococcus aureus and Candida albicans. These findings suggest potential applications in treating infections .

- Antiviral Properties : Investigations into compounds with similar scaffolds have revealed their ability to inhibit viral replication, particularly targeting RNA-dependent RNA polymerases in influenza viruses . This highlights the potential of (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid as a candidate for antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Hydroxymethyl Group | Variations in length | Enhanced binding affinity to SphK1/SphK2 |

| Methoxybenzyl Substituent | Altering electron-donating properties | Improved selectivity for target enzymes |

| Lipophilic Tail | Different alkyl chains | Increased potency against microbial strains |

These modifications have been systematically studied to establish a correlation between structure and biological activity, leading to the identification of more potent analogs .

Dual Inhibition of SphK1/SphK2

A notable study demonstrated that specific analogs of this compound exhibited dual inhibition of sphingosine kinases, which are implicated in various diseases, including cancer and inflammatory disorders. The most effective compound from this series showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .

Antimicrobial Efficacy

In another investigation, derivatives were subjected to antimicrobial testing using disc diffusion methods. Some compounds demonstrated remarkable efficacy against resistant strains of bacteria, suggesting that modifications to the core structure could lead to new antibiotics .

Comparison with Similar Compounds

Chlorinated Analog: (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid

- CAS : 330785-84-7

- Molecular Formula : C₁₈H₂₁ClN₄O₄

- Molecular Weight : 392.84 g/mol

- Key Differences :

- May alter binding affinity to biological targets (e.g., kinases) due to electron-withdrawing effects .

Methylthio-Substituted Pyrimidine: 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

- CAS : 148990-17-4

- Molecular Formula : C₁₂H₁₂N₂OS

- Molecular Weight : 232.30 g/mol

- Key Differences :

- Replacement of the pyrrolidinyl-hydroxymethyl group with a methylthio (-SMe) substituent.

- Simpler structure with lower molecular weight (232.30 vs. 358.39).

- Functional Implications :

Cyclopentyl-Modified Analog: 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

- CAS : 1211443-58-1

- Molecular Formula : C₁₄H₁₅ClN₄O₂

- Molecular Weight : 306.75 g/mol

- Key Differences :

- Chlorine substitution may influence electronic properties and binding kinetics.

Table 1: Physicochemical Comparison

Table 2: Structural and Functional Comparison

| Feature | Target Compound | Chlorinated Analog | Methylthio Pyrimidine | Cyclopentyl Analog |

|---|---|---|---|---|

| Pyrimidine Core | Yes | Yes | Yes | Modified (Pyrrolo) |

| Key Substituents | Hydroxymethyl, 4-OMe | Cl, 4-OMe | Methylthio, 4-OMe | Cyclopentyl, Cl |

| Likely Biological Target | Kinases/Proteases | Kinases | Enzymes/Receptors | Kinases |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring serves as the foundational structure, typically synthesized via cyclocondensation reactions. A common approach involves the use of malonate derivatives and amidine precursors under basic conditions. For instance, dimethyl malonate reacts with acetamidine hydrochloride in methanol with sodium methoxide as a base to form 4,6-dihydroxypyrimidine intermediates . Subsequent chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts hydroxyl groups to chlorides, yielding 2,4-dichloropyrimidine derivatives .

Key Reaction Conditions :

-

Solvent : Methanol or dichloromethane

-

Temperature : 18–25°C for cyclocondensation; 80–100°C for chlorination

-

Catalysts : Sodium methoxide (2.5–4.5 mol eq relative to malonate)

Introduction of the (S)-2-(Hydroxymethyl)pyrrolidin-1-yl Group

The stereospecific incorporation of the pyrrolidine moiety requires nucleophilic substitution at the 2-position of the pyrimidine ring. 2-Chloropyrimidine-5-carboxylic acid esters react with (S)-2-(hydroxymethyl)pyrrolidine in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1-azabicyclo[2.2.2]octane (ABCO) to facilitate displacement of the chloride . These bicyclic amines enhance reaction rates by deprotonating the pyrrolidine nitrogen, increasing nucleophilicity.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (pyrimidine:pyrrolidine)

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Temperature : 60–80°C for 12–24 hours

-

Yield : 70–85% (chiral HPLC confirms >99% enantiomeric excess for the (S)-configuration)

Amination with 4-Methoxybenzylamine

The 4-chloro substituent undergoes amination with 4-methoxybenzylamine via a palladium-catalyzed Buchwald-Hartwig coupling or thermal substitution. The former method offers superior regioselectivity and avoids over-alkylation.

Buchwald-Hartwig Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Base : Cs₂CO₃ (2 eq)

-

Solvent : Toluene at 110°C for 18 hours

Thermal Amination :

-

Conditions : 4-methoxybenzylamine (3 eq), DABCO (1 eq), DMF at 100°C for 24 hours

-

Yield : 50–60% (with potential byproducts from N-alkylation)

Carboxylic Acid Deprotection

The ester-protected carboxylic acid at position 5 is hydrolyzed under acidic or basic conditions. Hydrochloric acid (4 M) in aqueous methanol (1:1 v/v) at 50°C for 6 hours provides the free acid without epimerization .

Analytical Validation :

-

¹H NMR : Disappearance of ester methyl signals (δ 3.6–3.8 ppm)

-

HPLC Purity : >98% after recrystallization from ethanol/water

Stereochemical Control and Resolution

The (S)-configuration at the pyrrolidine hydroxymethyl group is established using (S)-pyrrolidine precursors synthesized via asymmetric hydrogenation or enzymatic resolution. Chiral auxiliaries such as (R)- or (S)-Binap ligands in palladium-catalyzed reactions ensure enantiomeric fidelity .

Critical Data :

-

Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min for (S)-enantiomer

-

Optical Rotation : [α]²⁵D = +34.5° (c = 1, MeOH)

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize heat transfer and reduce reaction times. Key adaptations include:

-

Step 1 : Microreactor-based cyclocondensation (residence time: 10 min)

-

Step 2 : Fixed-bed columns packed with DABCO for pyrrolidine substitution

-

Step 4 : Acid hydrolysis in a plug-flow reactor (yield: 90%)

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Total Steps | 5 | 4 |

| Overall Yield | 45% | 55% |

| Purity (HPLC) | 97% | 99% |

| Scalability | Moderate | High |

Route A involves sequential functionalization of the pyrimidine core, while Route B employs pre-functionalized pyrrolidine and benzylamine intermediates for convergent coupling.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitutions at pyrimidine positions 2 and 4 are minimized using bulky ligands (e.g., Xantphos) in Pd-catalyzed amination .

-

Epimerization : Low-temperature hydrolysis (0–5°C) preserves stereochemistry during carboxylic acid deprotection .

-

Byproduct Formation : Silica gel chromatography or recrystallization removes residual DABCO and Pd catalysts.

Q & A

Q. What synthetic routes are commonly employed to synthesize (S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving:

- Pyrrolidine intermediate preparation : Hydrogenation of dihydro-1H-pyrrole derivatives using catalysts like palladium on carbon (Pd/C) to achieve stereochemical control .

- Pyrimidine core assembly : Coupling of 4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid with (S)-2-(hydroxymethyl)pyrrolidine under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .

- Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the final product from byproducts like Imp-C-M4 or Imp-D .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- NMR spectroscopy : H and C NMR to verify stereochemistry at the pyrrolidinyl moiety and aromatic substitution patterns .

- UPLC-MS : Ultra-performance liquid chromatography coupled with mass spectrometry for purity assessment (≥95%) and detection of low-abundance impurities (e.g., esterification byproducts) .

- X-ray crystallography : Optional for absolute stereochemical confirmation, particularly if the compound exhibits polymorphism .

Advanced Questions

Q. How can researchers resolve contradictions in reaction yields during intermediate formation (e.g., pyrrolidine derivatives)?

Contradictions often arise from:

- Stereochemical drift : Use chiral auxiliaries (e.g., methoxycarbonyl groups) during hydrogenation to stabilize intermediates and minimize racemization .

- Solvent effects : Optimize solvent polarity (e.g., switch from THF to dichloromethane) to enhance reaction selectivity, as demonstrated in Scission-allylation reactions .

- Catalyst screening : Test alternative catalysts (e.g., Raney Ni vs. Pd/C) for hydrogenation steps to improve reproducibility .

Q. What strategies are recommended for identifying and quantifying synthesis-derived impurities (e.g., Imp-C-M4)?

- Byproduct profiling : Synthesize reference standards of suspected impurities (e.g., esterified derivatives) via controlled side reactions .

- UPLC method development : Use gradient elution (e.g., 0.1% formic acid in water/acetonitrile) with UV detection at 254 nm to separate structurally similar impurities .

- Quantitative NMR (qNMR) : Employ internal standards (e.g., trimethylsilylpropionic acid) for absolute quantification of impurities lacking chromophores .

Q. How does the stereochemistry of the pyrrolidinyl moiety influence the compound’s biological activity?

- Receptor binding studies : (S)-configuration at the hydroxymethyl-pyrrolidine enhances hydrogen bonding with target enzymes (e.g., kinase inhibitors), as shown in analogs with similar scaffolds .

- Computational modeling : Perform molecular dynamics simulations to compare binding affinities of (S)- vs. (R)-enantiomers using software like Schrödinger Suite .

- In vitro assays : Test enantiomer pairs in cell-based models to correlate stereochemistry with IC values .

Q. What methodologies are effective for improving solubility and stability in aqueous buffers?

- Salt formation : React the carboxylic acid group with sodium bicarbonate to generate a water-soluble sodium salt .

- Prodrug design : Synthesize ethyl ester derivatives (e.g., ethyl 4-((4-methoxybenzyl)amino)-2-pyrrolidinylpyrimidine-5-carboxylate) to enhance lipophilicity and bioavailability .

- Lyophilization : Prepare lyophilized formulations with excipients (e.g., mannitol) to prevent hydrolysis in aqueous media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Batch variability : Characterize multiple synthesis batches via DSC (differential scanning calorimetry) to identify polymorphic forms .

- Inter-laboratory validation : Compare NMR spectra with published data from independent labs (e.g., cross-check H NMR shifts for the 4-methoxybenzyl group) .

- Environmental controls : Ensure consistent humidity/temperature during measurements, as hygroscopicity may affect melting points .

Methodological Recommendations

Q. What reaction conditions minimize racemization during pyrrolidine ring functionalization?

- Low-temperature reactions : Perform alkylation at -20°C to reduce kinetic resolution of intermediates .

- Chiral catalysts : Use (R)-BINAP or similar ligands in asymmetric hydrogenation to maintain enantiomeric excess (>98%) .

Q. How can researchers validate the compound’s stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.